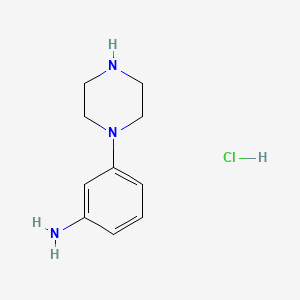
3-(Piperazin-1-yl)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Piperazin-1-yl)aniline hydrochloride” is a chemical compound with the CAS Number 125421-98-9 . It has a molecular weight of 213.71 and its IUPAC name is 3-piperazin-1-ylaniline;hydrochloride . The compound is typically stored in an inert atmosphere at room temperature .
Molecular Structure Analysis
The InChI code for “3-(Piperazin-1-yl)aniline hydrochloride” is 1S/C10H15N3.ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7,11H2;1H . The canonical SMILES is C1CN(CCN1)C2=CC=CC(=C2)N.Cl .Physical And Chemical Properties Analysis
“3-(Piperazin-1-yl)aniline hydrochloride” is a solid compound . It has a molecular weight of 213.71 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . Its topological polar surface area is 41.3 Ų .Scientific Research Applications
Therapeutic Potential and Molecular Design
Piperazine derivatives have been recognized for their significant therapeutic uses, encompassing a wide range of pharmacological activities. These compounds have been investigated for their potential in treating conditions such as psychosis, depression, cancer, viral infections, and inflammation. The flexibility of the piperazine ring allows for the development of molecules with varied medicinal properties by modifying the substituents on the piperazine nucleus. This structural adaptability has led to the discovery of drugs with improved pharmacokinetic and pharmacodynamic profiles, highlighting the importance of piperazine derivatives in drug discovery and development (Rathi et al., 2016).
Anti-mycobacterial Activity
Piperazine and its analogues have shown notable anti-mycobacterial properties, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The design, rationale, and structure-activity relationship (SAR) of piperazine-based anti-TB molecules have been detailed, offering insights into developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Pharmacokinetic and Metabolic Insights
The metabolism and disposition of arylpiperazine derivatives, including their transformation to 1-aryl-piperazines through N-dealkylation, have implications for their pharmacological effects. Understanding the metabolic pathways of these compounds is crucial for optimizing their therapeutic efficacy and safety profiles (Caccia, 2007).
Broad Spectrum of Pharmaceutical Applications
Piperazine and its derivatives, including morpholine analogues, have demonstrated a wide range of pharmaceutical applications. Recent advancements in the synthesis of piperazine derivatives have unveiled their potent pharmacophoric activities, underlining the ongoing research interest in this chemical class for developing novel therapeutic agents (Mohammed et al., 2015).
Safety And Hazards
properties
IUPAC Name |
3-piperazin-1-ylaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEUZWWMUIPIAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperazin-1-yl)aniline hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

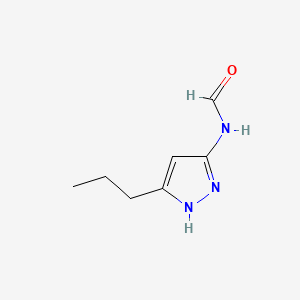
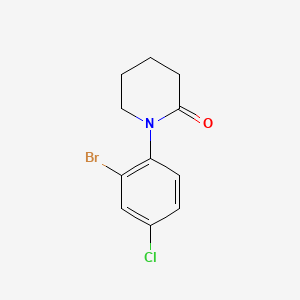
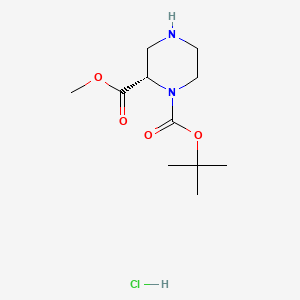
![4-[4-[(1R)-1-carboxyethoxy]phenoxy]-3-fluorobenzoic acid](/img/structure/B594470.png)
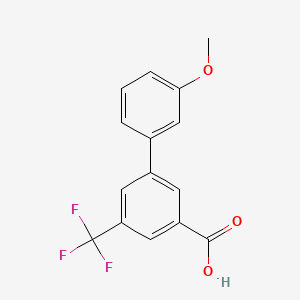

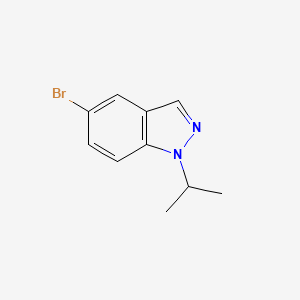
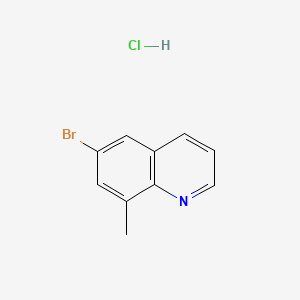
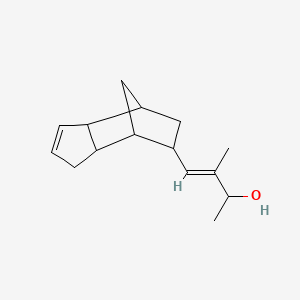
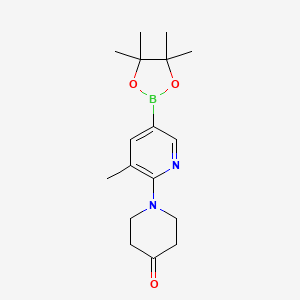
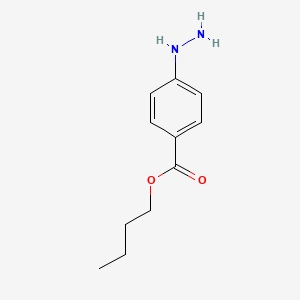
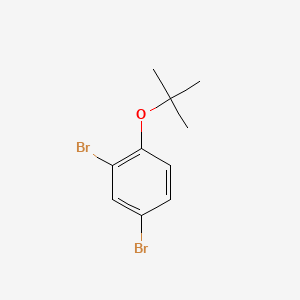
![tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B594490.png)